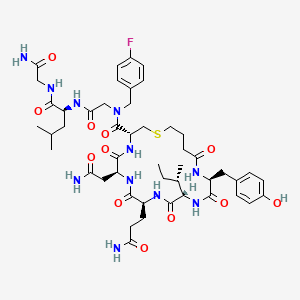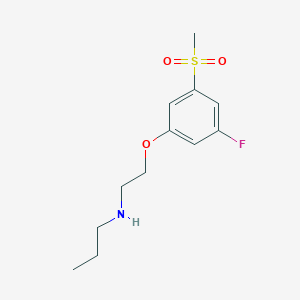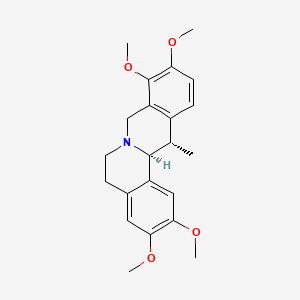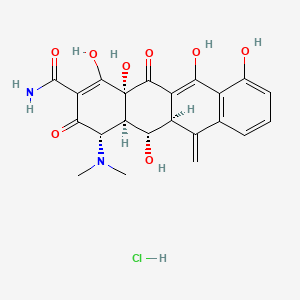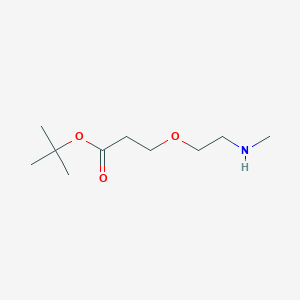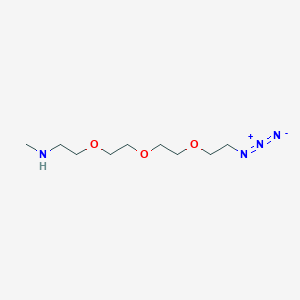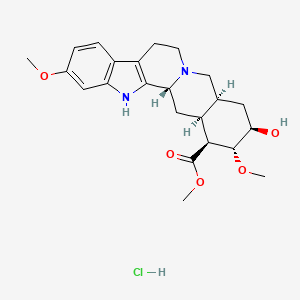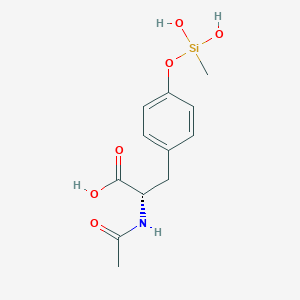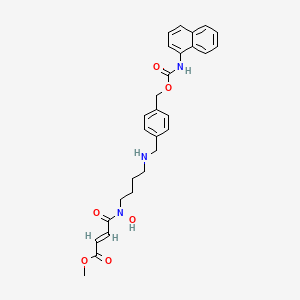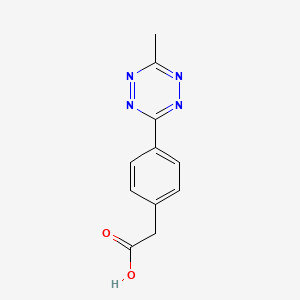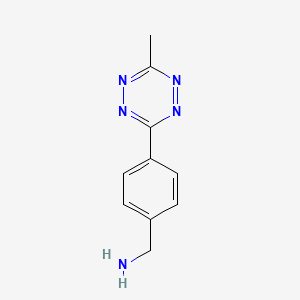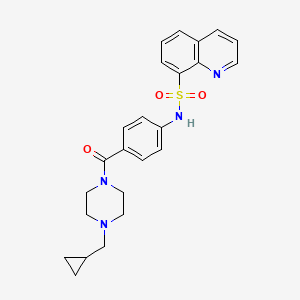
Pkr-IN-1
Descripción general
Descripción
Mitapivat, comercializado bajo la marca Pyrukynd, es un medicamento usado para tratar la anemia hemolítica en adultos con deficiencia de piruvato quinasa . Es un activador alostérico de la enzima piruvato quinasa, oral y de molécula pequeña . La piruvato quinasa es una enzima clave en la vía glucolítica, y su activación por mitapivat mejora la actividad glucolítica, lo que lleva a niveles mejorados de trifosfato de adenosina y niveles reducidos de 2,3-difosfoglicerato .
Aplicaciones Científicas De Investigación
Mitapivat tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como compuesto modelo para estudiar la activación enzimática y la modulación de la vía glucolítica.
Biología: Investigado por sus efectos en el metabolismo de los glóbulos rojos y la producción de energía.
Medicina: Utilizado principalmente para tratar la anemia hemolítica en adultos con deficiencia de piruvato quinasa.
Industria: Employed in the development of new therapeutic agents targeting metabolic pathways.
Mecanismo De Acción
Mitapivat ejerce sus efectos uniéndose y activando la piruvato quinasa, mejorando así la actividad de la vía glucolítica . Esta activación mejora los niveles de trifosfato de adenosina y reduce los niveles de 2,3-difosfoglicerato, lo que lleva a una mayor producción de energía y una reducción de la hemólisis en los glóbulos rojos . Los objetivos moleculares y las vías involucradas incluyen la enzima piruvato quinasa y la vía glucolítica .
Análisis Bioquímico
Biochemical Properties
Pkr-IN-1 functions by inhibiting the activity of protein kinase R, thereby preventing the phosphorylation of its downstream targets. One of the primary targets of PKR is the eukaryotic initiation factor 2 alpha (eIF2α), which, when phosphorylated, leads to the inhibition of protein synthesis. By inhibiting PKR, this compound reduces the phosphorylation of eIF2α, thereby promoting protein synthesis. Additionally, this compound interacts with other biomolecules such as activating transcription factor 4 (ATF4) and beta-secretase 1 (BACE1), influencing their expression and activity .
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. In neuronal cells, this compound reduces apoptosis and promotes cell survival by inhibiting PKR-mediated pathways. In immune cells, this compound modulates the production of cytokines and other inflammatory mediators, thereby reducing inflammation. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by altering the activity of PKR and its downstream targets .
Molecular Mechanism
The molecular mechanism of this compound involves the direct inhibition of PKR activity. This compound binds to the catalytic domain of PKR, preventing its activation by dsRNA or other activators such as PACT protein. This inhibition blocks the autophosphorylation of PKR and its subsequent phosphorylation of eIF2α. As a result, the downstream effects of PKR activation, including the inhibition of protein synthesis and induction of apoptosis, are mitigated. Additionally, this compound influences the expression of genes involved in stress responses and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under physiological conditions and maintains its inhibitory activity over extended periods. Prolonged exposure to this compound can lead to the degradation of the compound, reducing its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including the reduction of chronic inflammation and the promotion of cell survival in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits PKR activity without causing significant adverse effects. At higher doses, this compound can lead to toxicity and adverse effects such as liver damage and immune suppression. Threshold effects have been observed, where the efficacy of this compound plateaus at certain dosages, indicating the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with PKR and its downstream targets. By inhibiting PKR, this compound affects the phosphorylation status of eIF2α, thereby influencing protein synthesis and metabolic flux. Additionally, this compound interacts with enzymes and cofactors involved in stress responses and inflammation, further modulating metabolic pathways and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. This compound accumulates in regions with high PKR activity, such as the cytoplasm and stress granules, where it exerts its inhibitory effects. The distribution of this compound is influenced by factors such as cellular stress and the presence of dsRNA .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with PKR and its downstream targets. This compound is also found in stress granules, which are cytoplasmic aggregates that form in response to cellular stress. The localization of this compound to these compartments is mediated by targeting signals and post-translational modifications that direct it to specific organelles. This localization is crucial for the effective inhibition of PKR and the modulation of cellular responses to stress .
Métodos De Preparación
La preparación de mitapivat implica varias rutas sintéticas y condiciones de reacción. El compuesto se sintetiza a través de una serie de reacciones químicas que incluyen la formación de su estructura central y la posterior funcionalización para lograr las propiedades farmacológicas deseadas . Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza, a menudo involucrando pasos de cristalización y purificación para obtener el producto final en su forma activa .
Análisis De Reacciones Químicas
Mitapivat experimenta varias reacciones químicas, que incluyen:
Oxidación: Mitapivat se puede oxidar bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de mitapivat, alterando su actividad.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados, a menudo dando como resultado derivados con propiedades farmacológicas modificadas .
Comparación Con Compuestos Similares
Mitapivat es único entre los activadores de la piruvato quinasa debido a sus propiedades específicas de unión y activación . Compuestos similares incluyen:
AG-519: Otro activador de la piruvato quinasa con diferentes características de unión.
FT-4202: A pyruvate kinase activator under investigation for similar indications.
La singularidad de mitapivat radica en su capacidad para activar tanto las formas de tipo salvaje como mutante de la piruvato quinasa, lo que la hace eficaz en una gama más amplia de pacientes con deficiencia de piruvato quinasa .
Propiedades
IUPAC Name |
N-[4-[4-(cyclopropylmethyl)piperazine-1-carbonyl]phenyl]quinoline-8-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c29-24(28-15-13-27(14-16-28)17-18-6-7-18)20-8-10-21(11-9-20)26-32(30,31)22-5-1-3-19-4-2-12-25-23(19)22/h1-5,8-12,18,26H,6-7,13-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYGBKHKBBXDAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The pyruvate kinase enzyme is an ATP-generating enzyme involved in the Embden–Meyerhof glycolytic pathway: it catalyzes the conversion of phosphoenolpyruvate to pyruvate in the final step of glycolysis, generating adenosine triphosphate (ATP), which is critical for cellular maintenance and survival. One of the four isoforms of pyruvate kinase - erythrocyte pyruvate kinase or PKR - is dedicated to red blood cells (RBCs). Compared to most human cells, RBCs lack the metabolic machinery required for aerobic metabolism of glucose and generation of ATP; thus, they rely on anaerobic glycolysis for ATP production. The deficiency of ATP due to glycolytic enzyme defects leads to shortened lifespan and premature destruction of RBCs in the form of chronic hemolytic anemia and ineffective erythropoiesis. Pyruvate kinase deficiency is a rare hereditary disorder affecting RBC glycolysis, caused by mutations in _PKLR_, the gene encoding the RBC (PKR) and liver-specific isoforms (PKL) of pyruvate kinase. Pyruvate kinase deficiency is associated with a build-up of 2,3-disphosphoglycerate (2,3-DPG), an upstream metabolite in glycolysis, and deficient ATP levels. Erythrocyte pyruvate kinase is an allosterically regulated homotetrameric enzyme that is normally activated by fructose bisphosphate (FBP) in an allosteric fashion. Mitapivat is also an allosteric pyruvate kinase activator but binds to a different allosteric site from FBP on the PKR tetramer. This allows for the activation of both wild-type and mutant forms of erythrocyte pyruvate kinase, including those not induced by FBP. Upon binding to pyruvate kinase, mitapivat stabilizes the active tetrameric form of the enzyme and enhances its affinity for its substrate, phosphoenolpyruvate. Mitapivat upregulates erythrocyte pyruvate kinase activity, increases ATP production, and reduces levels of 2,3-DPG. | |
| Record name | Mitapivat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16236 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1260075-17-9 | |
| Record name | Mitapivat | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260075179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mitapivat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16236 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MITAPIVAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WTV10SIKH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


